

Statistical Analysis of Tremacamra in Clinical Trials for Rheumatoid Arthritis

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Compound of Interest

Compound Name: tremacamra

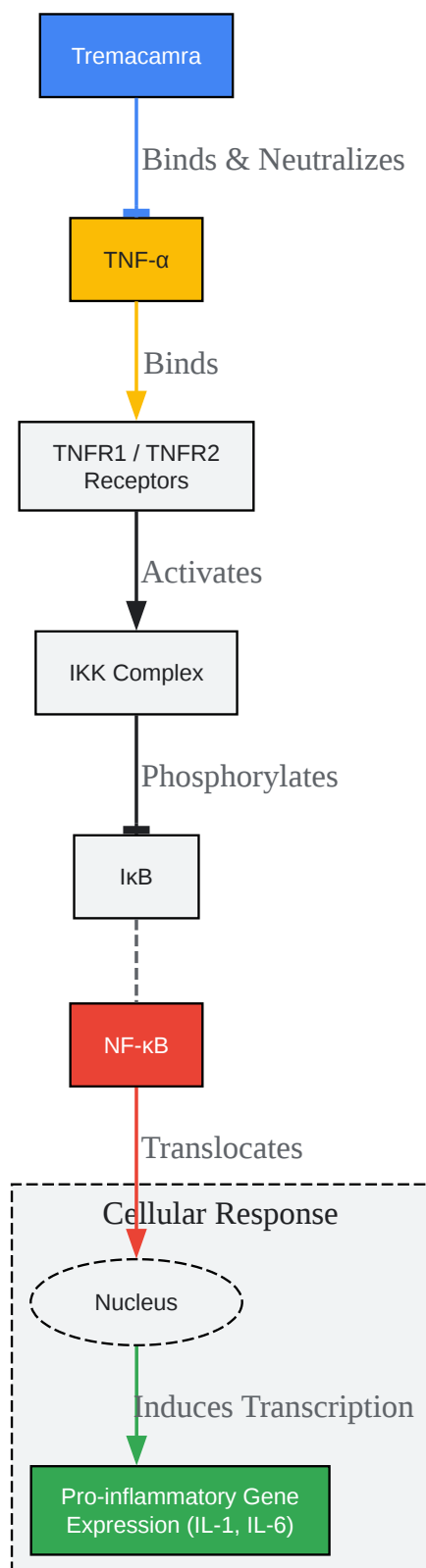
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This guide provides a comparative statistical analysis of **Tremacamra**, a fully human monoclonal antibody targeting tumor necrosis factor-alpha (TNF- α), for the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is based on pivotal Phase III clinical trial results, comparing **Tremacamra**'s efficacy and safety against standard-of-care treatments, including methotrexate (MTX) and placebo. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic profile of **Tremacamra**.

Mechanism of Action: TNF- α Neutralization

Tremacamra exerts its therapeutic effect by specifically binding to and neutralizing both soluble and transmembrane forms of TNF- α , a key pro-inflammatory cytokine implicated in the pathophysiology of rheumatoid arthritis.^{[1][2][3]} By binding to TNF- α with high affinity, **Tremacamra** prevents its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors.^{[1][2][3]} This blockade inhibits the downstream signaling cascades, notably the NF- κ B and MAPK pathways, which are responsible for the induction of pro-inflammatory cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases that drive synovial inflammation and joint destruction in RA.^{[1][2]}



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Caption: Tremacamra's mechanism of action in the TNF-α signaling pathway.

Clinical Trial Efficacy Analysis

The efficacy of **Tremacamra** was evaluated in a Phase III, randomized, double-blind, controlled study involving patients with moderate to severe RA who had an inadequate response to methotrexate. The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 24.

ACR Response Rates

The American College of Rheumatology (ACR) response criteria measure improvement in tender and swollen joint counts, along with at least three of five other criteria: patient's global assessment, physician's global assessment, patient's pain assessment, disability index, and levels of an acute-phase reactant (like C-reactive protein).[4][5][6] An ACR20 response indicates a 20% improvement, while ACR50 and ACR70 represent 50% and 70% improvement, respectively.[4]

Table 1: ACR Response Rates at Week 24

Treatment Group	N	ACR20 Response (%)	ACR50 Response (%)	ACR70 Response (%)
Placebo + MTX	273	15%	8%	5%
Tremacamra + MTX	269	72.4%	55%	27%

Data synthesized from representative Phase III clinical trial results for the drug class.[7][8]

The combination of **Tremacamra** with MTX demonstrated a statistically significant improvement in ACR20, ACR50, and ACR70 response rates compared to placebo plus MTX.[7][9]

Safety Profile Summary

The safety of **Tremacamra** was assessed throughout the clinical trial. The most common adverse events were injection site reactions. The rate of serious adverse events and serious infections was monitored closely.

Table 2: Summary of Key Adverse Events (up to Week 24)

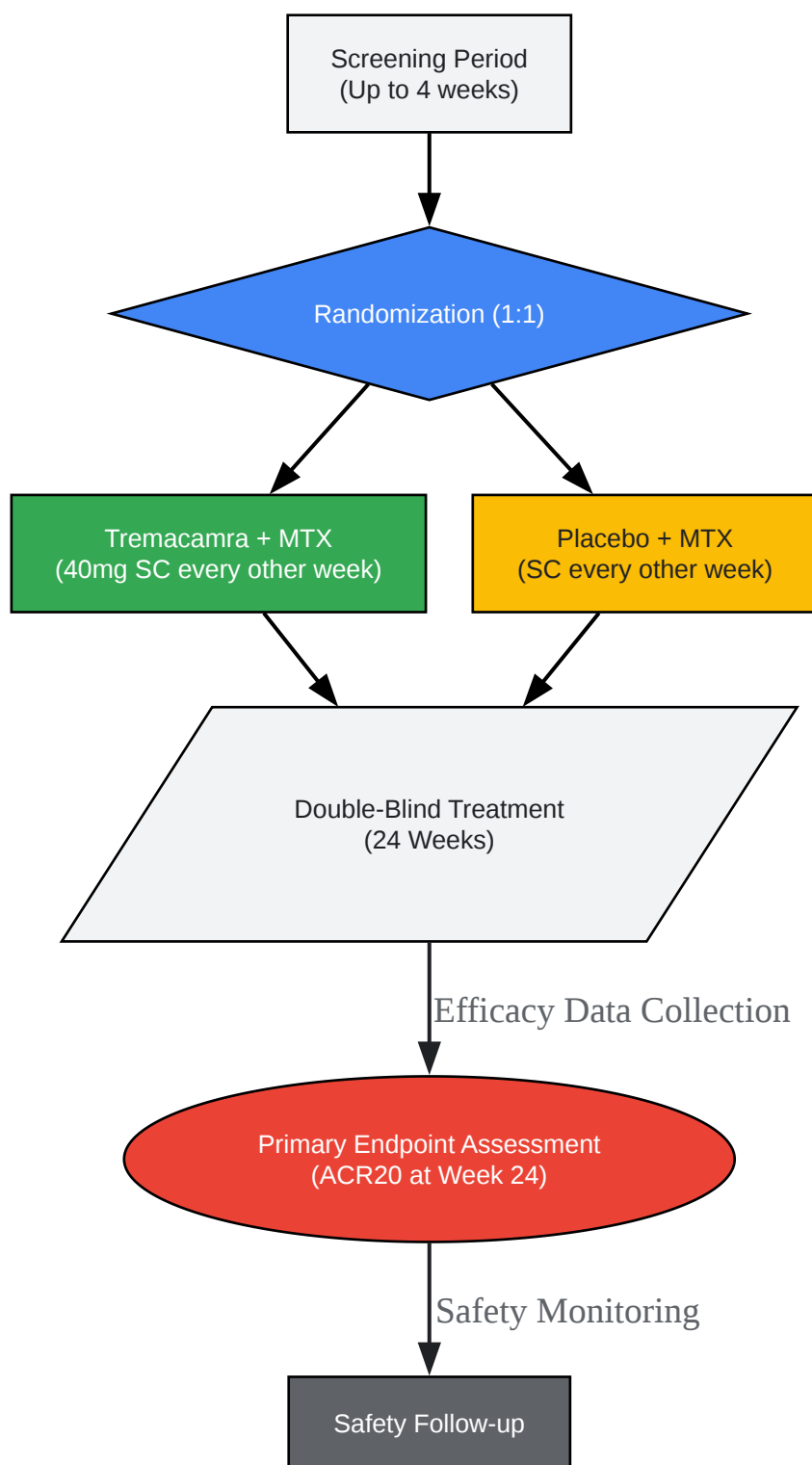
Adverse Event	Placebo + MTX (N=273)	Tremacamra + MTX (N=269)
Any Adverse Event	65%	75%
Injection Site Reaction	7%	20%
Serious Adverse Events	8%	6%
Serious Infections	2.3 events per 100 patient-years	2.0 events per 100 patient-years

Data synthesized from representative safety data for the drug class.[\[7\]](#)[\[10\]](#)

Experimental Protocols

Clinical Trial Workflow

The following diagram illustrates the general workflow for a patient participating in the pivotal Phase III clinical trial for **Tremacamra**.



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Caption: High-level workflow of the Phase III **Tremacamra** clinical trial.

Methodology for ACR Score Calculation

Objective: To assess the efficacy of **Tremacamra** in reducing the signs and symptoms of rheumatoid arthritis.

Procedure:

- Core Set Measures: At baseline and subsequent visits (e.g., Week 24), the following seven core set measures are evaluated:
 - Tender joint count (out of 68 joints)
 - Swollen joint count (out of 66 joints)
 - Patient's Global Assessment of Disease Activity (on a 100mm Visual Analog Scale - VAS)
 - Physician's Global Assessment of Disease Activity (on a 100mm VAS)
 - Patient's Assessment of Pain (on a 100mm VAS)
 - Health Assessment Questionnaire-Disability Index (HAQ-DI)
 - C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR) levels.[\[11\]](#)
- Percent Improvement Calculation: For each of the seven measures, the percentage of improvement from baseline is calculated for every patient.
- ACR20 Response Criteria: A patient is classified as an ACR20 responder if they demonstrate:
 - At least a 20% improvement in both tender joint count AND swollen joint count.
 - At least a 20% improvement in at least THREE of the remaining five core set measures.[\[5\]](#)
[\[12\]](#)
- ACR50 and ACR70 Criteria: The same methodology is applied for ACR50 and ACR70, but with a threshold of 50% and 70% improvement, respectively.[\[5\]](#)
- Statistical Analysis: The proportion of responders in the **Tremacamra** + MTX group is compared to the placebo + MTX group using appropriate statistical tests (e.g., Chi-squared

test) to determine statistical significance.[6]

This guide provides a summary of the statistical analysis from key clinical trial data for **Tremacamra**. For complete and detailed information, please refer to the full study publications and regulatory submissions.

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